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Compound of Interest

Compound Name: D149 Dye

Cat. No.: B1141169 Get Quote

This technical guide provides a comprehensive analysis of the absorption spectrum of the

indoline dye D149, a prominent sensitizer in dye-sensitized solar cells (DSSCs). The following

sections detail its spectral properties, the influence of solvent environments, and the

experimental protocols for accurate measurement, targeting researchers, scientists, and

professionals in drug development and materials science.

Core Spectral Characteristics
The D149 dye exhibits a strong absorption profile in the visible region of the electromagnetic

spectrum, which is crucial for its function as a photosensitizer. The absorption spectrum is

characterized by two main bands: an intense charge-transfer (CT) transition (S0 → S1) and a

higher energy π–π* transition (S0 → S2).[1][2] A weaker absorption band is also observed at

approximately 340 nm.[1][2]

The primary absorption band, centered around 525–550 nm, is responsible for the dye's vibrant

color and its efficiency in harvesting light for solar energy conversion.[1][2] The secondary band

is located in the near-UV region at about 390 nm.[1][2]

Quantitative Spectroscopic Data
The following table summarizes the key quantitative data for the D149 dye's absorption

spectrum in various solvents. This data highlights the solvatochromic effects on the dye's

absorption maxima (λmax) and its high molar extinction coefficient (ε), a measure of how

strongly it absorbs light at a particular wavelength.
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Solvent
System

λmax (S0 →
S1) (nm)

λmax (S0 →
S2) (nm)

Molar
Extinction
Coefficient (ε)
(M⁻¹cm⁻¹)

Reference

Benzene ~525-550 ~390 Not Reported [1][2]

Acetonitrile

(ACN)
~525-550 ~390 Not Reported [1][2]

Methanol ~525-550 ~390 Not Reported [1][2]

tert-

Butanol:Acetonitr

ile (1:1 v/v)

526 Not Reported 77,600 [3]

Not Specified Not Reported Not Reported 68,700 [4]

Experimental Protocol: UV-Visible Absorption
Spectroscopy
The following is a generalized methodology for measuring the absorption spectrum of D149
dye, based on practices cited in the literature.

1. Materials and Reagents:

D149 dye (purity confirmed by NMR spectroscopy).[1]

Spectroscopic grade solvents (e.g., acetonitrile, tert-butanol, methanol, benzene).

Volumetric flasks and pipettes for accurate solution preparation.

2. Solution Preparation:

Prepare a stock solution of D149 dye in the desired solvent. A typical concentration for

preparing dye solutions for solid-state dye-sensitized solar cells is 0.2 mM.[5]

From the stock solution, prepare a series of dilutions to determine the linear range of

absorbance.
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3. Instrumentation:

A dual-beam UV-Visible spectrophotometer is recommended.

Use quartz cuvettes with a defined path length (typically 1 cm).

4. Measurement Procedure:

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for

stable readings.

Set the desired wavelength range for scanning (e.g., 300-800 nm).

Fill a cuvette with the pure solvent to be used as a reference (blank).

Place the reference cuvette in the corresponding holder in the spectrophotometer and run a

baseline correction.

Replace the reference cuvette with the cuvette containing the D149 dye solution.

Measure the absorption spectrum.

Record the wavelength of maximum absorbance (λmax) and the absorbance value at this

wavelength.

5. Data Analysis:

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl,

where A is the absorbance, c is the molar concentration, and l is the path length of the

cuvette.

Photochemical Behavior: Reversible
Photoisomerization
Upon irradiation with UV light, particularly at the maximum of its S2 band (~387 nm), the D149
dye in solution undergoes a reversible photoisomerization.[1][2] This process leads to

noticeable changes in the absorption spectrum, including a shift and broadening of the S1 band
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and a decrease in the intensity of the S2 band.[1][2] This light-induced transformation can be

reversed by exposing the solution to visible light (e.g., 590 nm), indicating that the molecule is

not chemically degraded by processes such as photo-oxidation.[1][2]
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Figure 1. Reversible photoisomerization pathway of D149 dye.

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of the D149 dye absorption

spectrum.
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Figure 2. Experimental workflow for D149 absorption analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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